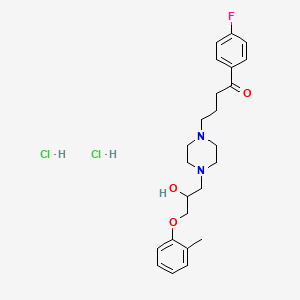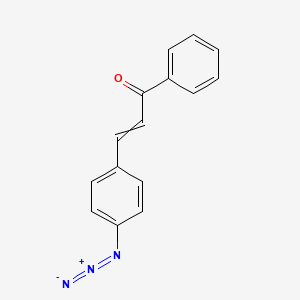
3-(4-Azidophenyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Azidophenyl)-1-phenylprop-2-en-1-one is an organic compound characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a phenylprop-2-en-1-one moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidophenyl)-1-phenylprop-2-en-1-one typically involves the reaction of 4-azidobenzaldehyde with acetophenone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the presence of the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
3-(4-Azidophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Cycloaddition: The compound can undergo cycloaddition reactions, particularly with alkynes, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides and alkynes.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas are typical reducing agents.
Cycloaddition: Copper(I) catalysts and sometimes heat are used to facilitate the cycloaddition reactions.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Scientific Research Applications
3-(4-Azidophenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Azidophenyl)-1-phenylprop-2-en-1-one primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. Additionally, the compound can act as a photo-crosslinking agent, where the azido group forms reactive nitrenes upon exposure to UV light, enabling the formation of covalent bonds with nearby molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Azidophenyl)-1-phenylprop-2-en-1-one is unique due to its combination of an azido group with a phenylprop-2-en-1-one moiety. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic organic chemistry. Its ability to form stable triazole rings and act as a photo-crosslinking agent further enhances its utility in various scientific and industrial applications.
Properties
CAS No. |
41657-71-0 |
|---|---|
Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-(4-azidophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11N3O/c16-18-17-14-9-6-12(7-10-14)8-11-15(19)13-4-2-1-3-5-13/h1-11H |
InChI Key |
UVNIWYMQSYQAIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



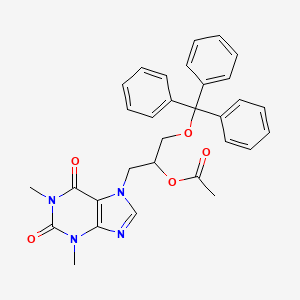
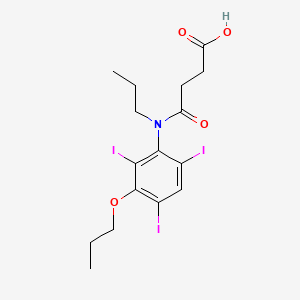
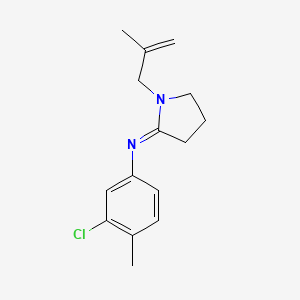
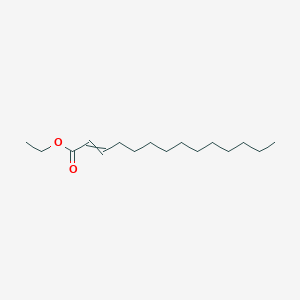
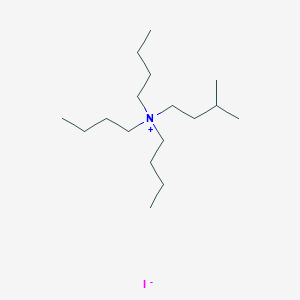

![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)


